Ethylene bis(hydroxyacetate)
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Overview
Description
Ethylene bis(hydroxyacetate) is an organic compound with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol . It is a colorless to slightly yellow liquid with a sweet taste. This compound is soluble in water and many organic solvents but insoluble in fatty hydrocarbon solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethylene bis(hydroxyacetate) can be synthesized through the esterification of ethylene glycol with glycolic acid. The reaction typically involves heating ethylene glycol and glycolic acid in the presence of a catalyst, such as sulfuric acid, to promote ester formation. The reaction conditions include maintaining a temperature of around 100-120°C and removing water formed during the reaction to drive the equilibrium towards the product .
Industrial Production Methods
In an industrial setting, the production of ethylene bis(hydroxyacetate) follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous reactor with efficient removal of water and by-products. The use of high-purity reactants and optimized reaction conditions ensures a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethylene bis(hydroxyacetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into ethylene glycol and glycolic acid.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups.
Major Products Formed
Oxidation: Glycolic acid and oxalic acid.
Reduction: Ethylene glycol and glycolic acid.
Substitution: Various esters and ethers depending on the substituent introduced.
Scientific Research Applications
Ethylene bis(hydroxyacetate) has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a biodegradable polymer.
Industry: It is used in the production of resins, coatings, and adhesives
Mechanism of Action
The mechanism by which ethylene bis(hydroxyacetate) exerts its effects involves its ability to undergo esterification and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, facilitating the formation of polymers and other complex molecules. The hydroxyl groups in its structure enable it to form hydrogen bonds and interact with other functional groups, enhancing its reactivity and versatility .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol: A diol with two hydroxyl groups, used as an antifreeze and in the production of polyesters.
Glycolic acid: A hydroxy acid used in skincare products and as a chemical intermediate.
Bis(2-hydroxyethyl) terephthalate: A monomer used in the production of polyethylene terephthalate (PET) plastics
Uniqueness
Ethylene bis(hydroxyacetate) is unique due to its dual ester and hydroxyl functionalities, which provide it with a combination of reactivity and solubility properties not found in simpler compounds like ethylene glycol or glycolic acid. This makes it particularly valuable in applications requiring both ester and hydroxyl group reactivity .
Properties
CAS No. |
52767-61-0 |
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Molecular Formula |
C6H10O6 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-(2-hydroxyacetyl)oxyethyl 2-hydroxyacetate |
InChI |
InChI=1S/C6H10O6/c7-3-5(9)11-1-2-12-6(10)4-8/h7-8H,1-4H2 |
InChI Key |
KCZIRQGMWBGPRP-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)CO)OC(=O)CO |
Origin of Product |
United States |
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